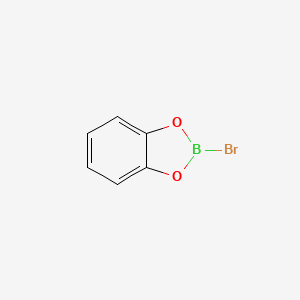

2-Bromo-1,3,2-benzodioxaborole

説明

Significance of Organoboron Compounds in Chemical Synthesis and Catalysis

Organoboron compounds have become indispensable tools in the arsenal (B13267) of synthetic chemists. scispace.comnumberanalytics.com Their importance stems from the unique electronic properties of the boron atom, which can exist in a trivalent state, making it Lewis acidic, or a tetracoordinate anionic state, rendering it nucleophilic. scispace.com This dual reactivity allows for a vast array of chemical transformations. scispace.com

One of the most celebrated applications of organoboron compounds is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. numberanalytics.comnih.gov This reaction, which couples an organoboron compound with an organic halide in the presence of a palladium catalyst, is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comresearchgate.net Beyond cross-coupling, organoboron compounds are pivotal in hydroboration reactions, which allow for the anti-Markovnikov addition of a boron-hydrogen bond across a double or triple bond, leading to the formation of valuable organoborane intermediates. wikipedia.org These intermediates can be further transformed into a variety of functional groups, including alcohols, amines, and halides. wikipedia.org Furthermore, the application of organoboron compounds extends to catalysis, where they can act as Lewis acids to activate substrates or as ligands for transition metals. scispace.comnih.gov Their low toxicity and the environmentally benign nature of their byproducts, such as boric acid, further enhance their appeal in green chemistry. scispace.com

Overview of Benzodioxaboroles as Versatile Reagents

Benzodioxaboroles, also known as catecholboranes, are a specific class of organoboron compounds characterized by a boron atom incorporated into a five-membered ring with a catechol backbone. thieme-connect.de This structural motif imparts a unique combination of stability and reactivity. The catechol moiety enhances the Lewis acidity of the boron center compared to acyclic boronic esters, making them effective catalysts for various reactions, including Diels-Alder reactions. chemicalbook.com

A key feature of benzodioxaboroles is their utility as precursors to other organoboron species. For instance, they are commonly employed in hydroboration reactions of alkenes and alkynes to generate alkenyl- and alkyl-1,3,2-benzodioxaboroles. oup.comacs.org These products are stable and can be readily isolated and purified, serving as versatile intermediates for subsequent transformations, most notably Suzuki-Miyaura cross-coupling reactions. oup.com The stability of the benzodioxaborole ring allows for a wide range of functional group tolerance in these reactions. nih.gov

Rationale for the Specific Academic Focus on 2-Bromo-1,3,2-benzodioxaborole

The specific academic and research interest in this compound stems from the unique combination of a reactive boron center and a bromine atom within the same molecule. ontosight.aicymitquimica.com This dual functionality makes it a highly versatile and powerful reagent in organic synthesis. The bromine atom serves as a handle for further functionalization, expanding its synthetic utility beyond that of its non-brominated counterpart, catecholborane. cymitquimica.comchemimpex.com

This compound is particularly valued as a mild Lewis acid capable of the selective cleavage of various protecting groups, such as ethers, esters, and carbamates. chemicalbook.com Its electrophilic nature, enhanced by the presence of the bromine atom, facilitates its use in a variety of coupling reactions. cymitquimica.com The compound is a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. ontosight.aichemimpex.com Researchers are drawn to its ability to participate in the construction of intricate molecular architectures, making it a valuable tool in drug discovery and the development of new materials. chemimpex.com

The unique properties of this compound are summarized in the table below:

| Property | Value | Source |

| Molecular Formula | C₆H₄BBrO₂ | chemsrc.comnih.gov |

| Molecular Weight | 198.81 g/mol | nih.gov |

| Melting Point | 51-53 °C | chemicalbook.comchemsrc.com |

| Boiling Point | 76 °C at 9 mmHg | chemicalbook.comechemi.com |

| Density | 1.7 g/cm³ | chemsrc.com |

A common method for the preparation of this compound involves the reaction of catechol with boron tribromide. chemicalbook.comprepchem.com This synthesis is typically carried out in a solvent like methylene (B1212753) chloride at low temperatures, followed by warming to room temperature. prepchem.com The product is a colorless, crystalline solid that is sensitive to moisture. chemicalbook.comprepchem.com

Structure

2D Structure

特性

IUPAC Name |

2-bromo-1,3,2-benzodioxaborole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrO2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAILTPCYIYNOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2=CC=CC=C2O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393570 | |

| Record name | 2-Bromo-1,3,2-benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51901-85-0 | |

| Record name | B-Bromocatecholborane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051901850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1,3,2-benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1,3,2-benzodioxaborole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | B-BROMOCATECHOLBORANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ20068KEZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Bromo 1,3,2 Benzodioxaborole

Established Preparative Routes to 2-Bromo-1,3,2-benzodioxaborole

The synthesis of this compound, also known as B-Bromocatecholborane, is predominantly achieved through two main conceptual pathways: the direct reaction of catechol with a bromine-containing boron source and the bromination of a pre-formed catecholborane ring system.

Synthesis from Catechol and Boron Tribromide

The most widely documented and industrially practiced method for preparing this compound is the direct reaction of catechol with boron tribromide (BBr₃). prepchem.com This method is a straightforward condensation reaction that forms the benzodioxaborole ring system with the bromine atom already in place on the boron center.

A representative large-scale laboratory procedure involves the slow addition of solid catechol to a solution of boron tribromide in a solvent such as methylene (B1212753) chloride at a reduced temperature (-78 °C). prepchem.com The reaction mixture is then gradually warmed to ambient temperature and stirred overnight to ensure the completion of the reaction. prepchem.com The process is outlined in the following reaction scheme:

C₆H₄(OH)₂ + BBr₃ → C₆H₄O₂BBr + 2 HBr

The workup procedure involves the removal of the solvent and excess hydrogen bromide by distillation under reduced pressure. prepchem.com The resulting crude product, which is often crystalline, is then purified by vacuum distillation. prepchem.com This method is reported to be highly efficient, yielding the final product as a colorless, fuming solid that crystallizes rapidly upon cooling, with yields as high as 92%. prepchem.com

Bromination of Catecholborane

An alternative synthetic strategy involves the bromination of catecholborane (2H-1,3,2-Benzodioxaborole). wikipedia.org This approach would require the substitution of the hydrogen atom attached to the boron (a B-H bond) with a bromine atom. Catecholborane itself is a common reagent in organic synthesis, prepared by reacting catechol with a borane (B79455) source like borane-tetrahydrofuran (B86392) complex (BH₃·THF). wikipedia.org

The hypothetical reaction is as follows:

C₆H₄O₂BH + "Br+" source → C₆H₄O₂BBr + "H-"

Evaluation of Synthetic Pathway Efficiency and Scalability

When evaluating the two primary synthetic methodologies, the route starting from catechol and boron tribromide demonstrates clear advantages in both efficiency and scalability.

Scalability: The synthesis from catechol and boron tribromide has been described on a multi-kilogram scale. prepchem.com The procedure utilizes standard chemical engineering unit operations such as reaction in a cooled vessel, distillation, and vacuum distillation, which are all amenable to industrial scale-up. prepchem.com The starting materials, catechol and boron tribromide, are commercially available bulk chemicals. The scalability of the catecholborane bromination route is less certain due to the lack of established procedures. However, the need for an additional synthetic step to produce catecholborane would inherently add complexity and cost to a large-scale manufacturing process.

Novel Approaches and Advancements in this compound Synthesis

While specific novel synthetic methods for this compound are not widely reported, the broader field of borane chemistry is continually evolving. Research into the interconversion of haloboranes and hydroboranes is active. For instance, recent studies have focused on the hydrogenolysis of haloboranes to generate hydroboranes using hydrogen gas, sometimes facilitated by a Frustrated Lewis Pair (FLP) approach or catalysis. nih.govresearchgate.netresearchgate.net These advancements highlight a fundamental interest in developing milder and more efficient methods for manipulating B-H and B-halogen bonds.

Such research, while currently focused on the synthesis of hydroboranes from haloboranes, could pave the way for new catalytic systems or reagents that could efficiently effect the reverse reaction—the conversion of a hydroborane like catecholborane to a haloborane. Future advancements may provide more direct and atom-economical routes to this compound and other related compounds.

Reactivity and Mechanistic Investigations of 2 Bromo 1,3,2 Benzodioxaborole

Role of Bromine Substituent in Modulating Reactivity and Functionalization

The bromine atom in 2-bromo-1,3,2-benzodioxaborole plays a crucial role in modulating the compound's reactivity and provides a handle for further functionalization. ontosight.aichemimpex.com The presence of the bromine atom enhances the electrophilic properties of the boron center. cymitquimica.com This increased electrophilicity makes the compound highly reactive and capable of participating in a wide range of chemical reactions, including Suzuki-Miyaura cross-coupling and hydroboration reactions. ontosight.ai

Furthermore, the bromine substituent itself can be a site for chemical modification, expanding the synthetic utility of the molecule. chemimpex.com For instance, the terminal bromine of a similar compound, 2-(4-bromobutyl)-1,3,2-benzodioxaborole, allows for further functionalization. Research has demonstrated the synthesis of various 1,3,2-benzodioxaborolyl-ortho-carboranes through the reaction of lithium derivatives of ortho-carboranes with this compound, highlighting the utility of the bromine as a leaving group in substitution reactions. mdpi.comresearchgate.net

Reaction Pathways in Palladium-Catalyzed Cross-Coupling Reactions

This compound is a key reagent in palladium-catalyzed cross-coupling reactions, a powerful method for forming carbon-carbon and carbon-heteroatom bonds. ontosight.aichemimpex.com The general catalytic cycle for these reactions involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. scribd.comresearchgate.net

Transmetalation Mechanisms with Organometallic Species

Two primary mechanistic pathways have been proposed for the transmetalation step in Suzuki-Miyaura cross-coupling reactions: the "boronate pathway" and the "oxo-palladium pathway". researchgate.netacs.org

Boronate Pathway: In this pathway, the organoboron compound reacts with a base to form a more nucleophilic boronate species. This activated boronate then displaces the halide from the palladium(II) complex, which is formed after the initial oxidative addition step. This creates a key intermediate with a palladium-oxygen-boron linkage. acs.org

Oxo-Palladium Pathway: Alternatively, the base can first displace the halide from the palladium(II) complex to form a palladium hydroxide (B78521) or alkoxide species. This complex then reacts with the Lewis acidic organoboron compound to form the same pre-transmetalation intermediate containing the Pd-O-B linkage. researchgate.netacs.org

Recent studies have identified both a tri-coordinate boronic acid complex and a tetra-coordinate boronate complex as intermediates that undergo transmetalation. The dominant pathway can depend on the reaction conditions, such as the concentration of the phosphine (B1218219) ligand. acs.org

The table below summarizes the key steps and intermediates in the proposed transmetalation pathways.

| Pathway | Initial Step | Key Intermediate |

| Boronate Pathway | Activation of the organoboron compound by a base to form a boronate species. | A complex with a direct Pd-O-B linkage, formed by the displacement of the halide on palladium by the boronate. acs.org |

| Oxo-Palladium Pathway | Displacement of the halide on the palladium(II) complex by a base to form a palladium hydroxide/alkoxide. | The same Pd-O-B linked intermediate, formed by the reaction of the palladium hydroxide/alkoxide with the organoboron compound. researchgate.netacs.org |

Ligand Effects on Coupling Efficiency

The choice of ligand coordinated to the palladium catalyst has a significant impact on the efficiency and outcome of cross-coupling reactions. scribd.commdpi.com The steric and electronic properties of the ligand can influence all three stages of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. acs.org

Bulky phosphine ligands are often highly effective because they can promote the formation of coordinatively unsaturated palladium species, which are more reactive in the oxidative addition step. scribd.comacs.org The dissociation of a phosphine ligand from a tetracoordinate Pd(0) complex is often a prerequisite for the catalytic cycle to begin. scribd.com The ease of this dissociation is related to the steric bulk and electronic properties of the ligand. scribd.comacs.org

Furthermore, the ligand can influence the stereochemical outcome of the reaction. researchgate.net For example, in the Suzuki-Miyaura coupling of Z-alkenyl halides, the choice of ligand can determine whether the product retains or inverts its Z-olefin geometry. researchgate.net The development of specialized ligands, such as those based on α-diimines or those with bulky carborane substituents, has led to highly active and selective catalysts for a variety of cross-coupling reactions. hw.ac.ukacs.org The selection of the optimal ligand is often crucial for achieving high yields and selectivity, particularly with challenging substrates. hkbu.edu.hknih.gov

The following table illustrates the effect of different ligand types on palladium-catalyzed cross-coupling reactions.

| Ligand Type | General Effect on Coupling Efficiency | Example Application |

| Bulky Phosphines (e.g., P(t-Bu)₃) | Promote formation of reactive monoligated Pd(0) species, enhancing oxidative addition. acs.org | Suzuki-Miyaura and Stille cross-coupling reactions. acs.org |

| Bidentate Phosphines (e.g., dppe) | Can form stable complexes, potentially slowing down the catalytic cycle compared to monodentate ligands. scribd.com | N-arylation of 2-aminopyridine. nih.gov |

| Specialized Ligands (e.g., XPhos, SPhos) | Offer high activity and broad substrate scope, even at room temperature. hkbu.edu.hknih.gov | Borylation of aryl (pseudo)halides. hkbu.edu.hknih.gov |

| α-Diimine Ligands | Can provide sustainable and efficient catalysis for Suzuki-Miyaura coupling. acs.org | Coupling of various aryl bromides with boronic acids. acs.org |

Lewis Acidity of this compound in Organic Transformations

This compound, also known as B-bromocatecholborane, functions as a mild Lewis acid. chemicalbook.com This Lewis acidity arises from the electron-deficient nature of the boron atom, which is further enhanced by the attached electronegative oxygen and bromine atoms. cymitquimica.comontosight.ai This property allows it to catalyze a variety of organic transformations.

One notable application is the selective cleavage of ether, ester, and carbamate (B1207046) protecting groups. chemicalbook.com It has also been employed as a catalyst in Diels-Alder reactions. chemicalbook.com The Lewis acidity of boron compounds can be evaluated using methods like the Gutmann-Beckett test, which measures the interaction of the Lewis acid with a probe molecule like triethylphosphine (B1216732) oxide. acs.orgresearchgate.net The strength of the Lewis acidity can be tuned by altering the substituents on the boron atom. acs.org In the context of debenzylation of aryl benzyl (B1604629) ethers, this compound has been used in conjunction with ethanethiol, mediated by BF₃·Et₂O, showcasing its role in facilitating this transformation. thaiscience.info

Radical Processes Involving this compound

While many reactions of this compound involve polar mechanisms centered on its Lewis acidity and electrophilicity, there is also evidence for its participation in radical processes. The hydroboration of alkenes and alkynes with catecholborane (1,3,2-benzodioxaborole), a related compound, to form alkyl- and alkenylcatecholboranes is a well-established process that can proceed via radical pathways under certain conditions. researchgate.net These hydroboration products are valuable intermediates in organic synthesis. researchgate.net

Furthermore, the bromine atom in this compound can potentially be involved in radical reactions. For example, the reaction of a similar compound, 2-(4-bromobutyl)-1,3,2-benzodioxaborole, is initiated by the hydroboration of 4-bromo-1-butene (B139220) with catecholborane. While the specific mechanisms were not detailed as radical, the presence of a halogenated alkyl chain attached to the borole (B14762680) ring opens up the possibility for subsequent radical functionalization. Research into metal-free catalytic hydroboration using N-heterocyclic carbenes has also shown the versatility of borane (B79455) chemistry in various reaction types, some of which may involve radical intermediates. researchgate.net

Interactions with Transition Metals

The reactivity of this compound with transition metals is a subject of significant interest, primarily due to its potential in catalytic processes for carbon-boron and carbon-carbon bond formation. The presence of the B-Br bond allows for oxidative addition reactions with low-valent transition metal complexes, a fundamental step in many catalytic cycles. wikipedia.orgwikipedia.org Research in this area leverages the well-established principles of transition metal-catalyzed cross-coupling and borylation reactions, where related boron compounds like catecholborane and bis(pinacolato)diboron (B136004) have been extensively studied. wikipedia.orgthieme-connect.de

Mechanistically, the interaction typically begins with the oxidative addition of the B-Br bond to a coordinatively unsaturated, low-valent transition metal center, such as palladium(0) or platinum(0). wikipedia.org This process involves the cleavage of the B-Br bond and the formation of new metal-boron and metal-bromine bonds, resulting in an increase in the metal's oxidation state and coordination number. wikipedia.org This resulting organometallic species, a transition metal boryl complex, is a key reactive intermediate that can participate in subsequent steps like transmetalation or reductive elimination to form new chemical bonds. thieme-connect.decardiff.ac.uk

Palladium-Catalyzed Boryl-Heck Reaction

A notable example of the application of this compound is in the palladium-catalyzed boryl-Heck reaction, which enables the synthesis of highly substituted alkenyl boronic esters from simple alkenes. nih.gov Research has demonstrated that this compound (catBBr) is a significantly more effective reagent than its chloro-analogue (catBCl) in these transformations. nih.gov

In a study involving the coupling of 1,1-disubstituted alkenes, a reaction catalyzed by a palladium complex with a specific phosphine ligand (JessePhos), switching the boron source from B-chlorocatecholborane to B-bromocatecholborane dramatically increased the product yield from a mere 3% to 63%. nih.gov This highlights the critical role of the halogen atom in the oxidative addition step, with the B-Br bond proving more reactive under these catalytic conditions.

The reaction proceeds via a proposed catalytic cycle involving the oxidative addition of the B-Br bond to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the alkenyl boronic ester product.

Table 1: Palladium-Catalyzed Boryl-Heck Reaction with Different Boron Electrophiles nih.gov

| Entry | Boron Reagent | Catalyst | Product Yield (%) |

| 1 | B-chlorocatecholborane (catBCl) | (JessePhos)₂PdCl₂ | 3 |

| 2 | This compound | (JessePhos)₂PdCl₂ | 63 |

| Reaction conditions involved coupling with a 1,1-disubstituted alkene model substrate at 70 °C. nih.gov |

General Reactivity and Related Studies

While specific, well-documented examples focusing solely on this compound are somewhat specialized, its reactivity can be inferred from extensive studies on related compounds. The parent compound, catecholborane (1,3,2-benzodioxaborole), readily undergoes oxidative addition to Pt(0) complexes to form stable boryl hydride species. wikipedia.org Similarly, manganese carbonyl anions, such as Na[Mn(CO)₅], react with chlorocatecholborane to yield manganese-boryl complexes. acs.org

Furthermore, computational studies have investigated the oxidative addition of B-Br bonds to platinum centers, providing theoretical support for the feasibility and mechanisms of such reactions. d-nb.info The general principles established for the activation of B-H, B-B, and other B-X bonds by transition metals are broadly applicable and underscore the potential of this compound as a versatile reagent in organometallic chemistry and catalysis. wikipedia.orgthieme-connect.decardiff.ac.uk Nickel-catalyzed hydroboration reactions using catecholborane also point towards the utility of the benzodioxaborole scaffold in transition metal-mediated transformations. acs.org

Applications of 2 Bromo 1,3,2 Benzodioxaborole in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecular Architectures

The inherent reactivity of 2-bromo-1,3,2-benzodioxaborole makes it an essential building block in the synthesis of complex organic molecules. chemimpex.com Chemists leverage this compound as a key intermediate for developing sophisticated molecular architectures, particularly in the fields of pharmaceutical and agrochemical research. chemimpex.com Its ability to participate in various chemical transformations allows for the introduction of the benzodioxaborole moiety into larger structures, which can then be further functionalized. The bromine atom provides a handle for subsequent reactions, expanding its utility in synthetic pathways designed to create novel therapeutic agents and advanced materials. chemimpex.com The compound's role is crucial in drug discovery for designing inhibitors that target specific biological molecules. chemimpex.com

Role in Suzuki-Miyaura Cross-Coupling Reactions

This compound and its derivatives are pivotal in Suzuki-Miyaura cross-coupling reactions, one of the most powerful methods for forming carbon-carbon bonds. cymitquimica.com While the compound itself can be used, it is more common for its precursor, catecholborane (1,3,2-benzodioxaborole), to be used in hydroboration reactions to form stable alkenyl- or aryl-1,3,2-benzodioxaboroles. oup.comscispace.comorgsyn.org These resulting boronic esters are then used as coupling partners. The benzodioxaborole group is highly effective in this reaction, offering stability and appropriate reactivity for the transmetalation step in the palladium catalytic cycle. acs.org This methodology is widely applied to synthesize a vast array of organic compounds. scispace.com

A significant advantage of using 2-(1-alkenyl)-1,3,2-benzodioxaboroles (derived from the hydroboration of alkynes with catecholborane) in Suzuki-Miyaura reactions is the high degree of stereoselectivity and regioselectivity observed. scispace.comresearchgate.net The cross-coupling reactions proceed with retention of the geometric configuration of both the alkenylborane and the alkenyl halide. scispace.comsci-hub.se This specificity is crucial for the synthesis of complex molecules where precise control over the geometry of double bonds is required. For instance, the coupling of (E)-1-alkenyl-1,3,2-benzodioxaboroles with (E)- or (Z)-alkenyl halides produces the corresponding (E,E)- or (E,Z)-conjugated dienes with isomeric purities often exceeding 97%. scispace.com This reliable stereochemical outcome makes it a preferred method for creating stereodefined dienes and other unsaturated systems. scispace.comsci-hub.se

The palladium-catalyzed cross-coupling reaction of 2-(1-alkenyl)-1,3,2-benzodioxaboroles with alkenyl and alkynyl halides is a robust method for the synthesis of conjugated dienes and enynes. scispace.comsci-hub.se These structural motifs are prevalent in natural products and are valuable intermediates in further synthetic transformations like the Diels-Alder reaction. oup.comscispace.com The reaction is highly regio- and stereospecific, providing excellent yields of the desired products. sci-hub.se For example, (E)-1-alkenyl-1,3,2-benzodioxaboroles react with 1-alkynyl halides in the presence of a palladium catalyst and a base to afford conjugated (E)-enynes with high specificity. sci-hub.se

Table 1: Synthesis of Conjugated Dienes via Suzuki-Miyaura Coupling

| Alkenylborane Partner | Alkenyl Halide Partner | Catalyst / Base | Product | Yield (%) | Reference |

| (E)-1-Hexenyl-1,3,2-benzodioxaborole | (E)-1-Bromo-1-hexene | Pd(PPh₃)₄ / NaOEt | (E,E)-5,7-Dodecadiene | 86 | sci-hub.se |

| (E)-1-Hexenyl-1,3,2-benzodioxaborole | (Z)-β-Bromostyrene | PdCl₂(PPh₃)₂ / NaOEt | (1Z,3E)-1-Phenyl-1,3-octadiene | 82 | orgsyn.org |

| (E)-Styryl-1,3,2-benzodioxaborole | (E)-β-Bromostyrene | Pd(PPh₃)₄ / NaOEt | (E,E)-1,4-Diphenyl-1,3-butadiene | 91 | sci-hub.se |

| (E)-1-Hexenyl-1,3,2-benzodioxaborole | (Z)-1-Bromo-1-hexene | Pd(PPh₃)₄ / NaOEt | (E,Z)-5,7-Dodecadiene | 78 | sci-hub.se |

The utility of the Suzuki-Miyaura reaction involving benzodioxaborole derivatives extends to the synthesis of biaryls and heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. scispace.comnih.gov Aryl-1,3,2-benzodioxaboroles, prepared from aryl halides, can be coupled with other aryl halides to construct biaryl systems. scispace.comnih.gov This method tolerates a wide range of functional groups on both coupling partners. scispace.com Furthermore, this strategy has been successfully applied to the intramolecular cyclization of appropriately substituted aryl halides containing a tethered alkenylboronate, leading to the formation of benzo[b]heterocycles in excellent yields. scispace.com One-pot procedures, where an aryl halide is first converted to its benzodioxaborole ester and then coupled in situ with a second aryl halide, provide an efficient pathway to unsymmetrical biaryls. nih.gov

Hydroboration Reactions Mediated by this compound Derivatives

While this compound itself is a Lewis acid, hydroboration reactions are primarily carried out using its hydride analogue, 1,3,2-benzodioxaborole, commonly known as catecholborane. masterorganicchemistry.compsu.edu Catecholborane is a highly versatile and selective hydroborating agent for a wide range of unsaturated substrates, including alkenes and alkynes. oup.commasterorganicchemistry.com The resulting organoboronates, such as 2-alkenyl-1,3,2-benzodioxaboroles, are stable and can be isolated, but are often used directly in subsequent reactions like the Suzuki-Miyaura coupling. oup.comorgsyn.org The hydroboration process itself can be uncatalyzed (often requiring heat) or catalyzed by transition metals, which can influence the reaction's speed, selectivity, and scope. researchgate.netpsu.edu

Catecholborane exhibits remarkable chemoselectivity in the hydroboration of molecules containing multiple unsaturated functionalities. masterorganicchemistry.compsu.edu It can selectively react with one functional group in the presence of others, which is a significant advantage in multistep synthesis. For example, in the hydroboration of functionalized olefins like 1,3-dibromopropene, catecholborane provides the desired α-bromoboronate, whereas other reagents like pinacolborane can lead to undesired regioisomers. psu.edu Similarly, when reacting with dibenzylallylamine, catecholborane selectively yields the terminal γ-aminoboronate, demonstrating its high regioselectivity. psu.edu This selectivity is attributed to a combination of steric and electronic factors of the catecholborane reagent. masterorganicchemistry.com Manganese-catalyzed protocols have also been developed for the highly regio- and stereoselective hydroboration of propargylic alcohols and amines with catecholborane, yielding functionalized (Z)-alkenes. kaust.edu.sa

Table 2: Chemoselective Hydroboration with Catecholborane

| Substrate | Conditions | Major Product | Yield (%) | Reference |

| 1-Hexyne | Neat, 70°C, 1h | (E)-1-Hexenyl-1,3,2-benzodioxaborole | 98 | orgsyn.org |

| (E/Z)-1,3-Dibromopropene | Neat, 70°C, 24h | 2-(1-Bromo-3-bromomethyl)ethyl-1,3,2-benzodioxaborole | 70 | psu.edu |

| Dibenzylallylamine | Neat, 95°C, 4h | 2-(3-Dibenzylaminopropyl)-1,3,2-benzodioxaborole | 91 | psu.edu |

| 1-Phenyl-2-propyn-1-ol | Mn(II) catalyst, THF, 25°C, 16h | (Z)-1-Phenyl-3-(1,3,2-benzodioxaborol-2-yl)-2-propen-1-ol | 92 | kaust.edu.sa |

Asymmetric Hydroboration Strategies

While this compound itself is not typically the direct hydroborating agent, its parent compound, catecholborane (1,3,2-benzodioxaborole), is a cornerstone reagent in asymmetric hydroboration. This reaction is a powerful method for preparing chiral organoboranes, which are versatile intermediates in organic synthesis. The process involves the addition of the B-H bond of catecholborane across a prochiral alkene.

The stereoselectivity of this addition is controlled by chiral catalysts, most commonly rhodium(I) complexes featuring chiral phosphine (B1218219) ligands. Ligands such as (+)-DIOP, (+)-BINAP, and (S,S)-CHIRAPHOS have proven effective in inducing high levels of asymmetry. researchgate.net Among these, DIOP has been noted for its high efficacy in achieving significant asymmetric induction. researchgate.net The reaction yields optically active 2-alkyl-1,3,2-benzodioxaboroles, which can then be transformed into a variety of chiral compounds, such as alcohols, with high enantiomeric purity. researchgate.net

The resulting chiral boronic esters are valuable synthetic intermediates. The bromo-functionalized analogue, this compound, serves as a key electrophilic reagent for introducing the catecholboronate moiety onto nucleophilic substrates, as detailed in the following sections.

Derivatization and Functionalization Strategies using this compound

Introduction of Diverse Functionalities

This compound is a versatile building block for introducing the benzodioxaborole functional group into complex organic molecules. chemimpex.com The presence of the bromine atom on the boron center makes it an effective electrophile, enabling the substitution of bromide with various nucleophiles. This reactivity allows for the facile creation of new carbon-boron or heteroatom-boron bonds, expanding its utility in synthetic chemistry. chemimpex.com

A primary application is its reaction with organolithium or Grignard reagents. This allows for the direct attachment of the catecholboronate ester to a wide range of organic scaffolds. This strategy is particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where the unique properties of the boron atom can be leveraged to modulate biological activity. chemimpex.com

Formation of Boron-Containing Polycyclic Systems, Including Carboranes

A significant application of this compound is in the synthesis of complex boron-containing polycyclic systems, with a notable focus on carborane derivatives. Carboranes are polyhedral boron-carbon clusters known for their exceptional stability and three-dimensional aromaticity. Functionalizing these cages with exo-polyhedral groups can tune their electronic and physical properties.

Researchers have successfully used this compound as an electrophilic boron source to attach catecholboronate units to carborane cages. The typical strategy involves the deprotonation of a C-H bond on the carborane cage using a strong base like n-butyllithium (nBuLi) to generate a carboranyl anion. This nucleophilic species then reacts with this compound, displacing the bromide and forming a C-B bond that directly links the carborane cage to the benzodioxaborole moiety.

For instance, the reaction of lithiated ortho-carboranes with this compound has been used to prepare a series of 1,3,2-benzodioxaborolyl-ortho-carboranes. This method has been applied to synthesize the first example of a carborane bearing a catecholborolyl substituent, [1-Bcat-2-Ph-closo-1,2-C₂B₁₀H₁₀]. mdpi.com

The following table summarizes representative examples of this synthetic strategy:

| Carborane Precursor | Reagents | Product | Isolated Yield | Reference |

| [1-Ph-closo-1,2-C₂B₁₀H₁₁] | 1. nBuLi, THF2. This compound, Toluene | [1-Bcat-2-Ph-closo-1,2-C₂B₁₀H₁₀] | 45% | mdpi.com |

| 1-R-1,2-C₂B₁₀H₁₁ (R=H, Me, Ph) | 1. nBuLi2. This compound | 1-(1′,3′,2′-O₂BC₆H₄-2′-)-2-R-1,2-C₂B₁₀H₁₀ | Not specified | |

| 1-Diphenylphosphino-meta-carborane | 1. nBuLi2. This compound | 1-(1′,3′,2′-O₂BC₆H₄-2′-)-7-Ph₂P-1,7-C₂B₁₀H₁₀ | Not specified |

Table 1: Synthesis of Carborane-Fused Polycyclic Systems

These reactions demonstrate a robust and direct method for integrating the electronically distinct catecholboronate group with the unique three-dimensional structure of carboranes, opening avenues for new materials and catalysts.

Catalytic Roles of this compound

Catalysis in Diels-Alder Reactions

This compound, also known as B-bromocatecholborane, functions as a mild Lewis acid catalyst in Diels-Alder reactions. Lewis acids are known to accelerate these cycloadditions and enhance their regio- and stereoselectivity. ias.ac.ind-nb.info The catalytic effect stems from the coordination of the electrophilic boron center to the dienophile, typically at a carbonyl oxygen. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), which reduces the HOMO-LUMO energy gap between the diene and dienophile, thereby accelerating the reaction. d-nb.infonih.gov

Studies involving the interaction of B-bromocatecholborane with (E)-2-butenal have shown the formation of π-complexes where the aldehyde exists in both s-cis and s-trans conformations. researchgate.net This complexation activates the dienophile for the subsequent [4+2] cycloaddition. The ability to catalyze these fundamental carbon-carbon bond-forming reactions highlights the utility of this compound in synthetic organic chemistry.

Other Catalytic Applications in Organic Transformations

Beyond Diels-Alder reactions, this compound and its derivatives are involved in other innovative catalytic transformations.

Frustrated Lewis Pair (FLP) Catalysis: A derivative of this compound has been shown to act as the Lewis acid component of an intermolecular frustrated Lewis pair (FLP). mdpi.com Specifically, the carborane-supported catecholborane, [1-Bcat-2-Ph-closo-1,2-C₂B₁₀H₁₀], prepared from this compound, serves as a sterically encumbered and highly Lewis acidic species. mdpi.com In combination with a Lewis base like triphenylphosphine (B44618) (PPh₃), it forms an FLP that can catalyze reactions such as the Michael addition of dimethyl malonate to 3-buten-2-one. mdpi.com FLP chemistry represents a metal-free approach to activating small molecules and catalyzing various organic reactions. wikipedia.org

Electrophilic Arene Borylation: Highly electrophilic boron species, which are synthetic equivalents of the [CatB]⁺ cation, can be generated by halide abstraction from this compound (CatBBr). acs.org Using a non-coordinating anion source like [Et₃Si][CbBr₆], these transient borenium-like species can perform intermolecular electrophilic borylation of arenes. Furthermore, a catalytic cycle for the borylation of arenes using catecholborane (CatBH) can be established using catalytic quantities of CatBBr and a halide abstractor, with H₂ as the only byproduct. acs.org This provides a complementary, metal-free route to aryl boronic esters, which are crucial building blocks in cross-coupling chemistry. acs.org

| Catalytic Application | Catalytic System | Reaction Type | Reference |

| Diels-Alder Reaction | This compound (as Lewis acid) | [4+2] Cycloaddition | researchgate.net |

| Michael Addition | [1-Bcat-2-Ph-closo-1,2-C₂B₁₀H₁₀] / PPh₃ (as FLP) | Conjugate Addition | mdpi.com |

| Arene Borylation | CatBBr / [Et₃Si][CbBr₆] | Electrophilic C-H Borylation | acs.org |

Table 2: Catalytic Applications

Spectroscopic and Structural Elucidation of 2 Bromo 1,3,2 Benzodioxaborole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the structure of 2-bromo-1,3,2-benzodioxaborole in solution. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Proton (¹H) NMR Applications

Proton (¹H) NMR spectroscopy of this compound is primarily used to characterize the aromatic protons of the catechol backbone. Due to the molecule's symmetry, the four protons on the benzene ring are chemically equivalent, typically giving rise to a single, complex multiplet in the aromatic region of the spectrum. The exact chemical shift is influenced by the electron-withdrawing effects of the dioxaborole ring and the bromine atom. In substituted derivatives, the symmetry is broken, leading to more complex splitting patterns that can be used to determine the position and nature of the substituents on the aromatic ring.

Carbon-13 (¹³C) NMR Applications

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of this compound. The spectrum will typically show distinct signals for the different carbon environments within the molecule. The two carbons of the benzene ring attached to the oxygen atoms (ipso-carbons) are expected to resonate at a different chemical shift compared to the other four aromatic carbons. The chemical shifts of these carbons are sensitive to the electronic effects of the boronate ester and the bromine substituent.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-O | 145 - 155 |

Boron-11 (¹¹B) NMR Applications

Given the presence of a boron atom, Boron-11 (¹¹B) NMR spectroscopy is an indispensable tool for characterizing this compound. ¹¹B is a quadrupolar nucleus with a natural abundance of 80.1%, making it readily observable by NMR. The chemical shift of the ¹¹B nucleus is highly sensitive to the coordination number and the nature of the substituents on the boron atom. For the tricoordinate this compound, a single, relatively broad signal is expected in the ¹¹B NMR spectrum. The presence of two oxygen atoms and a bromine atom attached to the boron results in a specific chemical shift range that is characteristic of this class of compounds. The chemical shift for catecholborane degradation products has been observed in the range of 17-23 ppm, which can provide an estimate for the parent compound. cdnsciencepub.com

Table 2: Typical ¹¹B NMR Chemical Shifts for Tricoordinate Boron Compounds

| Compound Type | Typical ¹¹B Chemical Shift (ppm) |

|---|---|

| Trialkylboranes | +75 to +85 |

| Boronic Esters (RB(OR)₂) | +20 to +35 |

Fluorine-19 (¹⁹F) NMR Applications (for fluorinated derivatives)

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used for the characterization of fluorinated organic compounds. In the context of this compound, this technique becomes relevant when studying its fluorinated derivatives, for instance, where the bromine atom is replaced by a fluorine atom (2-fluoro-1,3,2-benzodioxaborole) or when fluorinated substituents are present on the catechol ring. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, resulting in sharp signals and a wide chemical shift range, which is extremely sensitive to the local electronic environment. This makes ¹⁹F NMR an excellent tool for detecting subtle structural changes and for monitoring reactions involving these fluorinated derivatives.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. For this compound, mass spectrometry is crucial for confirming its molecular formula, C₆H₄BBrO₂.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. This characteristic isotopic signature provides definitive evidence for the presence of a single bromine atom in the molecule.

The fragmentation pattern observed in the mass spectrum offers further structural insights. Common fragmentation pathways for this compound would likely involve the loss of the bromine atom, cleavage of the dioxaborole ring, or fragmentation of the aromatic system. Analysis of these fragment ions helps to piece together the molecular structure.

Table 3: Expected Isotopic Pattern for the Molecular Ion of this compound

| Ion | m/z (calculated) | Relative Abundance |

|---|---|---|

| [C₆H₄¹⁰B⁷⁹BrO₂]⁺ | 196.95 | ~20% |

| [C₆H₄¹¹B⁷⁹BrO₂]⁺ | 197.95 | ~80% |

| [C₆H₄¹⁰B⁸¹BrO₂]⁺ | 198.95 | ~20% |

X-ray Crystallography for Solid-State Structure Determination

The crystal structure would confirm the planar nature of the benzodioxaborole ring system. Key structural parameters of interest include the B-Br, B-O, and C-O bond lengths, as well as the O-B-O and O-B-Br bond angles. These parameters provide valuable electronic information; for instance, the B-O bond lengths can indicate the degree of π-donation from the oxygen lone pairs to the vacant p-orbital of the boron atom. The Cambridge Structural Database (CSD) contains an entry for this compound with the identifier CCDC 154921, which holds the detailed crystallographic data for this compound.

Table 4: Selected Generic Bond Lengths and Angles for Benzodioxaborole Systems

| Bond/Angle | Typical Value |

|---|---|

| B-O Bond Length | 1.35 - 1.40 Å |

| B-X (X = Halogen) Bond Length | 1.85 - 2.00 Å (for Br) |

| C-O Bond Length | 1.37 - 1.42 Å |

| O-B-O Angle | 110 - 115° |

Infrared and Raman Spectroscopy in Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques utilized to investigate the vibrational modes of molecules. In the study of this compound and its derivatives, these methods provide crucial insights into molecular structure, bond strengths, and the influence of substituents on the borole (B14762680) ring system. The vibrational spectrum of a molecule is a unique fingerprint, with specific bands corresponding to the stretching, bending, and torsional motions of the atoms.

The analysis of the vibrational spectra of this compound is informed by studies on related compounds, most notably catecholborane, the parent compound where a hydrogen atom is bonded to the boron. The fundamental vibrational modes can be broadly categorized into those associated with the benzene ring, the dioxaborole ring, and the boron-substituent bond.

Vibrational Modes of the Benzodioxaborole Ring:

The vibrations of the aromatic portion of the molecule are expected to be largely consistent with those of ortho-disubstituted benzenes. Key vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.

C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ range.

C-H In-Plane and Out-of-Plane Bending: These vibrations, which are sensitive to the substitution pattern, are anticipated in the regions of 1000-1300 cm⁻¹ and 700-900 cm⁻¹, respectively.

The dioxaborole ring introduces several characteristic vibrations:

C-O Stretching: The stretching of the C-O bonds is typically observed in the 1200-1350 cm⁻¹ region.

B-O Stretching: The B-O bond stretching vibrations are of particular interest as they provide information about the electronic environment of the boron atom. These are generally strong bands appearing in the 1300-1500 cm⁻¹ range. The precise frequency can be influenced by the electronegativity of the substituent on the boron atom.

The Influence of the Bromo Substituent:

The substitution of a bromine atom on the boron center significantly influences the vibrational spectrum. The most direct effect is the introduction of a B-Br stretching vibration. Due to the larger mass of the bromine atom compared to hydrogen (as in catecholborane), the B-Br stretching frequency is expected to be significantly lower. This vibration is anticipated to appear in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

The electronegativity and mass of the bromine atom can also induce smaller shifts in the vibrational frequencies of the benzodioxaborole ring system compared to catecholborane.

Detailed Research Findings and Data Tables:

Table 1: Predicted Infrared Vibrational Modes for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | Aromatic C-H Stretch |

| ~1610 | Medium | Aromatic C=C Stretch |

| ~1480 | Strong | Aromatic C=C Stretch / B-O Asymmetric Stretch |

| ~1350 | Strong | B-O Symmetric Stretch |

| ~1240 | Strong | C-O Stretch |

| ~1100 | Medium | Aromatic C-H In-Plane Bend |

| ~860 | Strong | Aromatic C-H Out-of-Plane Bend |

| ~740 | Strong | Aromatic C-H Out-of-Plane Bend / B-Br Stretch |

Table 2: Predicted Raman Vibrational Modes for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3080 | Strong | Aromatic C-H Stretch |

| ~1610 | Strong | Aromatic C=C Stretch |

| ~1580 | Medium | Aromatic C=C Stretch |

| ~1350 | Medium | B-O Symmetric Stretch |

| ~1030 | Strong | Ring Breathing Mode |

| ~740 | Medium | B-Br Stretch / Aromatic Ring Deformation |

| ~550 | Medium | Ring Deformation |

It is important to note that the intensities of the bands can differ significantly between IR and Raman spectra due to the different selection rules governing the two techniques. For instance, symmetrical vibrations often give rise to strong signals in Raman spectra, while asymmetrical vibrations are typically more intense in IR spectra. A combined analysis of both IR and Raman data is therefore essential for a comprehensive and unambiguous assignment of the vibrational modes of this compound and its derivatives.

Computational and Theoretical Studies of 2 Bromo 1,3,2 Benzodioxaborole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and predict the reactivity of chemical compounds. For 2-bromo-1,3,2-benzodioxaborole, DFT calculations can illuminate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the nature of the boron-halogen bond.

Detailed DFT studies on related boron compounds show that functionals like CAM-B3LYP with basis sets such as 6-311G(d,p) are effective for modeling their properties. acs.org Such calculations for this compound would reveal the electrophilic nature of the boron center, which is crucial for its role in chemical reactions. The electron-withdrawing effects of the catechol ring and the bromine atom significantly influence the Lewis acidity of the boron atom, a key factor in its reactivity. chemimpex.comchemimpex.com

The reactivity of trivalent boron compounds is heavily influenced by both electronic and steric factors. dntb.gov.ua DFT calculations allow for the quantification of these properties. For instance, the charge of the boryl fragment and the population ratio of p to s orbitals on the boron atom are key electronic descriptors that correlate with nucleophilicity in related systems. dntb.gov.ua By calculating properties such as the electrostatic potential map, researchers can visualize the electron-deficient regions of the molecule, primarily around the boron atom, predicting its susceptibility to nucleophilic attack.

Table 1: Calculated Electronic Properties of Boron Compounds from DFT Studies This table is illustrative, based on typical data obtained from DFT calculations on related boron systems.

| Property | Description | Typical Calculated Value/Finding for Boron Systems | Relevance to this compound |

|---|---|---|---|

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Varies; a smaller gap suggests higher reactivity. | Indicates the kinetic stability and the energy required for electronic excitation. |

| Mulliken Charge on Boron | The partial charge assigned to the boron atom. | Positive value, indicating electrophilicity. | A significant positive charge on boron confirms its Lewis acidic character. |

| Boron p/s Population Ratio | The ratio of electron population in p versus s orbitals of the boron atom. | Used as a descriptor in QSAR models for nucleophilicity. dntb.gov.ua | Helps in quantifying the electronic state of the boron atom and its reactivity. |

| Electrostatic Potential | A map of the electrostatic potential on the electron density surface. | Shows a region of positive potential (blue) around the boron atom. | Visually confirms the electrophilic site of the molecule for reactions. |

Molecular Dynamics Simulations of Reaction Intermediates

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, including the dynamics of reactions and the stability of intermediates. While specific MD studies focusing solely on the reaction intermediates of this compound are not widely documented, the methodology is well-suited for such investigations.

MD simulations can model the trajectory of reacting molecules in a solvent, providing insights into the formation, lifespan, and conformational dynamics of transient species. youtube.com For reactions involving this compound, such as its role in cross-coupling or borylation reactions, MD could track the structural evolution of intermediates. For example, in a substitution reaction at the boron center, MD could simulate the approach of a nucleophile, the formation of a tetracoordinate boron intermediate, and the subsequent departure of the bromide leaving group.

Advanced techniques, such as neural network-based reactive MD simulations, are capable of modeling complex chemical systems with thousands of reactions, discovering novel reaction pathways in the process. nih.gov Applying such methods could provide an unprecedented level of detail into the reaction networks involving this compound and its derivatives.

Quantitative Structure-Activity Relationships (QSAR) in Boron-Containing Systems

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov In the context of boron chemistry, QSAR studies are instrumental in predicting the properties of new compounds without the need for synthesis and testing.

Studies on trivalent boron compounds have successfully developed QSAR models to predict nucleophilicity. dntb.gov.ua These models often use descriptors derived from computational chemistry, such as:

Electronic Descriptors: The charge of the boryl fragment (q[B]) and the p/s orbital population ratio. dntb.gov.ua

Steric Descriptors: Parameters like the distance-weighted volume (Vw) to quantify the bulkiness around the boron center. dntb.gov.ua

A key finding from these QSAR studies is that the most effective boron nucleophiles typically have a highly polarized B-X bond (where X is the substituent) towards the boron atom and minimal steric hindrance. dntb.gov.ua

Furthermore, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to boron-containing dipeptide inhibitors, yielding models with high predictive accuracy. nih.gov These models generate 3D contour maps that visualize regions where steric bulk, electrostatic charge, or other fields positively or negatively influence activity, guiding the rational design of new, more potent molecules. nih.gov More advanced 4D-QSAR approaches have even been used to account for the stereoisomerism of dipeptidyl boron derivatives. nih.gov

Table 2: Key Parameters in QSAR Models for Boron Compounds

| QSAR Parameter | Type | Description | Significance in Predicting Reactivity/Activity |

|---|---|---|---|

| q[B] | Electronic | The calculated charge on the boryl fragment. | A more negative charge generally correlates with higher nucleophilicity. dntb.gov.ua |

| p/s ratio | Electronic | The ratio of electron population in the p and s orbitals of boron. | Describes the electronic structure of the boryl moiety. dntb.gov.ua |

| Vw | Steric | Distance-weighted volume, a measure of steric bulk. | Larger steric bulk around the boron atom tends to decrease nucleophilicity. dntb.gov.ua |

| CoMFA/CoMSIA Fields | 3D-QSAR | Steric and electrostatic fields mapped in 3D space. | Identifies favorable and unfavorable regions for substitution to enhance activity. nih.gov |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful asset for elucidating complex reaction mechanisms that may be difficult to probe experimentally. Through quantum mechanical calculations, it is possible to map the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers.

For reactions involving this compound, computational studies can help understand the mechanistic details of carbon-boron bond formation. dntb.gov.ua For example, this compound is used to prepare various organoboron derivatives, such as in its reaction with lithium derivatives of carboranes. researchgate.net Computational modeling could be used to:

Model Reactant Complexes: Determine the initial geometry and energy of the interacting reactants.

Locate Transition States: Identify the highest energy point along the reaction coordinate, which determines the reaction rate.

Characterize Intermediates: Analyze the structure and stability of any transient species formed during the reaction.

DFT calculations have been instrumental in proposing mechanisms for various borylation reactions. dntb.gov.ua By comparing the energy profiles of different possible pathways, researchers can determine the most likely mechanism. For instance, in a substitution reaction, modeling can distinguish between a concerted process and a stepwise mechanism involving a stable intermediate. This level of mechanistic insight is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Future Research Directions and Emerging Applications

Sustainable Chemical Synthesis Using 2-Bromo-1,3,2-benzodioxaborole

The pursuit of green chemistry principles has highlighted the need for efficient and selective chemical transformations. This compound contributes to this field primarily as a mild Lewis acid and a precursor for highly specific cross-coupling reactions. Its utility as a Lewis acid allows it to catalyze reactions such as the Diels-Alder reaction under gentle conditions, potentially reducing the energy requirements and by-product formation associated with stronger, more corrosive catalysts. chemicalbook.com

Furthermore, this compound serves as a key building block in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis due to its high efficiency and tolerance of various functional groups. chemimpex.com By reacting with aryl halides, this compound can be used to generate arylboronic esters. These reactions are often characterized by high yields and atom economy, minimizing chemical waste. The development of protocols that utilize this reagent in aqueous media or with recyclable catalytic systems represents a significant step toward more environmentally benign synthetic methodologies.

Development of Novel Catalytic Systems Involving this compound

A key area of development is its use in palladium-catalyzed borylation reactions. mdpi.com Novel catalytic systems are being designed to enhance the efficiency and scope of these reactions. For instance, researchers are investigating new palladium catalysts, such as Pd(dppf)Cl₂, which can facilitate C-C cross-coupling reactions involving boronate esters derived from this compound with high yields and significantly reduced reaction times. mdpi.com These advancements enable the rapid construction of complex molecular architectures from simple precursors.

Integration into Advanced Materials Science

In the field of materials science, this compound is emerging as a valuable component for creating advanced materials with unique properties. chemimpex.com The presence of the boron atom allows for its incorporation into polymer and nanocomposite matrices, which can lead to materials with enhanced thermal stability, mechanical strength, and specific electronic properties. chemimpex.comcymitquimica.com

The reactivity of the bromo- and boryl- functionalities allows the compound to act as a monomer or a cross-linking agent in polymerization reactions. The resulting boron-containing polymers are being investigated for applications in areas such as flame retardants, high-performance plastics, and organic electronics. The benzodioxaborole unit can influence the photophysical and electronic characteristics of these materials, opening avenues for the development of novel sensors, organic light-emitting diodes (OLEDs), and other semiconductor devices.

New Frontiers in Medicinal Chemistry and Agrochemical Development

Boron-containing compounds have gained significant attention in medicinal chemistry for their unique biological activities. nih.govnih.gov this compound serves as a crucial intermediate for the synthesis of complex organic molecules with potential therapeutic or agrochemical applications. chemimpex.comwarshel.com It is a key precursor for creating a class of bioactive compounds known as benzoxaboroles, which have demonstrated potent antibacterial, antifungal, and antiparasitic properties. nih.gov

The synthesis of these bioactive molecules often involves the conversion of the this compound moiety into other functional groups or its participation in coupling reactions to build the desired molecular scaffold. For example, it can be used to construct inhibitors of biological targets, thereby enhancing the efficacy of new therapeutic agents. chemimpex.com The versatility of this compound allows medicinal chemists to design and synthesize diverse libraries of novel boron-containing heterocycles for screening against various diseases and agricultural pests.

Interactive Data Table: Emerging Research Applications

| Research Area | Application Focus | Role of this compound |

| Sustainable Synthesis | Green catalysis, atom economy | Mild Lewis acid catalyst, precursor for efficient cross-coupling reactions. |

| Catalytic Systems | Selective deprotection, C-C bond formation | Lewis acid for cleaving protecting groups, reagent in palladium-catalyzed borylation. |

| Materials Science | Boron-containing polymers, nanocomposites | Monomer or cross-linker to incorporate boron, enhancing thermal and electronic properties. |

| Medicinal Chemistry | Drug discovery, bioactive heterocycles | Key intermediate for synthesizing benzoxaboroles and other potential therapeutic agents. |

| Agrochemicals | Development of novel pesticides/herbicides | Building block for creating new classes of boron-containing agrochemicals. |

Q & A

Q. How is 2-Bromo-1,3,2-benzodioxaborole synthesized and characterized in laboratory settings?

- Methodological Answer : The compound is synthesized via electrophilic substitution using 2-chloro-1,3,2-benzodioxaborole as a precursor, with bromine introduced under catalytic conditions. A typical procedure involves reacting the precursor with bromine in dichloromethane (CH2Cl2) at 25°C for 0.25–36 hours, catalyzed by BF3•Et2O, yielding 71–98% . Characterization employs multinuclear NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>11</sup>B), IR spectroscopy, and mass spectrometry. For example, <sup>11</sup>B NMR shows a distinct signal near δ 30 ppm for the boron center, while IR confirms B-O and B-Br vibrations .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

- <sup>11</sup>B NMR : Detects the boron environment, with shifts around δ 30–35 ppm indicating the presence of a trigonal planar boron center.

- IR Spectroscopy : Peaks at 1350–1400 cm<sup>-1</sup> (B-O stretching) and 600–650 cm<sup>-1</sup> (B-Br vibration) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 198.81 for C6H4BBrO2) validate the molecular formula .

Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?

- Methodological Answer : Optimization involves:

- Catalyst Selection : BF3•Et2O enhances electrophilic substitution efficiency .

- Solvent Choice : CH2Cl2 or toluene minimizes side reactions due to inertness.

- Temperature Control : Reactions at 25–70°C balance reactivity and selectivity, with higher temperatures accelerating aryl ether cleavage .

Advanced Research Questions

Q. How do substituents on the aromatic ring influence the electronic properties of benzodioxaborole derivatives?

- Methodological Answer : Substituents alter π-conjugation and electron density. For example:

- Ortho-Methyl Groups : Induce non-planar geometries, red-shifting absorption spectra (e.g., 2-(2,6-dimethylphenyl) derivative shows a 50 nm red shift) due to restricted rotation and altered excited-state dynamics.

- Para-tert-Butyl Groups : Enhance solubility without significantly perturbing electronic transitions.

Experimental UV-Vis and TD-DFT calculations correlate substituent effects with localized excitations on the catecholborane moiety or aryl rings .

Q. What mechanistic insights explain the selective cleavage of protective groups by this compound?

- Methodological Answer : The bromine atom increases electrophilicity at boron, enabling nucleophilic attack on ethers/esters. Reactivity follows: MOM/MEM ethers > BOC > tBu ethers > benzyl ethers . Mechanistic studies suggest:

Q. How can computational methods elucidate the excited-state behavior of benzodioxaborole derivatives?

- Methodological Answer : Franck-Condon Analysis : Models vibronic progressions in electronic spectra using harmonic oscillator approximations. For example, the ortho-dimethyl derivative’s low-frequency torsional mode (∼150 cm<sup>-1</sup>) matches experimental vibronic spacing . TD-DFT Calculations : Identify S1 (π→π* on aryl) and S2 (charge transfer to boron) states, validated by solvent-dependent spectral shifts .

Q. What strategies improve the fluorescence quantum yield of carborane-functionalized benzodioxaboroles?

- Methodological Answer :

- Substituent Engineering : N-phenyl groups on diazaborolyl-carboranes increase solid-state quantum yields (72%) via rigidification, reducing non-radiative decay.

- Solvent Effects : Polar solvents (e.g., cyclohexane) stabilize emissive states, while solid-state packing enhances intersystem crossing in para-carborane derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。